molecular formula C22H27FN2O2S B5184596 N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide

Cat. No. B5184596
M. Wt: 402.5 g/mol
InChI Key: LBEJHOBRTGOGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide, commonly known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential as a research chemical in the field of pharmacology and neuroscience.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood. However, studies suggest that it acts as a dopamine transporter ligand, inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and cause stereotypic behaviors in rodents. FPPP has also been shown to increase dopamine levels in the brain, which can have various effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

FPPP has several advantages as a research chemical. It is relatively easy to synthesize and has been studied extensively in animal models. However, it also has several limitations. FPPP is a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes. Additionally, its potential for abuse and addiction makes it a controversial research chemical.

Future Directions

There are several potential future directions for research on FPPP. One area of interest is its potential as a treatment for addiction and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of FPPP. Finally, there is a need for more research on the safety and potential side effects of FPPP in humans.
In conclusion, FPPP is a synthetic compound that has been studied extensively as a research chemical in the field of pharmacology and neuroscience. While it has shown promise as a dopamine transporter ligand, its potential for abuse and addiction makes it a controversial research chemical. Future research should focus on its potential as a treatment for addiction and other neurological disorders, as well as further studies on its mechanism of action and safety in humans.

Synthesis Methods

FPPP can be synthesized using a multi-step process involving the reaction of 1-(2-fluorophenoxy)-4-(methylthio)benzene with 4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a carboxylic acid derivative to obtain FPPP.

Scientific Research Applications

FPPP has been used extensively as a research chemical in the field of pharmacology and neuroscience. It has been studied for its potential as a dopamine transporter ligand and has shown promising results in animal studies. FPPP has also been used as a tool to study the role of dopamine in addiction and other neurological disorders.

properties

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-(3-methylsulfanylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c1-28-16-4-13-25-14-11-17(12-15-25)22(26)24-18-7-9-19(10-8-18)27-21-6-3-2-5-20(21)23/h2-3,5-10,17H,4,11-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEJHOBRTGOGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide

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